molecular formula C19H22N6O3 B2372292 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921583-59-7

3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2372292
CAS RN: 921583-59-7
M. Wt: 382.424
InChI Key: ISJYIDPQRYDXMP-UHFFFAOYSA-N
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Description

Triazolo purine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a triazole ring fused with a purine ring, which can be further substituted with various functional groups .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized using various techniques, such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triazolo purine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. Some compounds show weak luminescent properties in solution, have unexpected quasi-reversible electroreduction peaks, and exhibit semiconductor properties .

Scientific Research Applications

Anticancer and Anti-HIV-1 Activity

A study by Ashour et al. (2012) described the synthesis of various triazino and triazolo[4,3-e]purine derivatives, including the 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl variant. These compounds showed significant in vitro anticancer and anti-HIV-1 activities. For instance, one compound exhibited notable activity against melanoma, lung cancer, and breast cancer. Additionally, certain compounds displayed moderate anti-HIV-1 activity (Ashour et al., 2012).

Anti-Proliferative Effects

Sucharitha et al. (2021) synthesized fused triazolo pyrrolo purine derivatives and evaluated their anti-proliferative effects on various human cancer cell lines. They found that specific derivatives showed strong activity against breast cancer and lung cancer cell lines, comparable to the standard drug doxorubicin (Sucharitha et al., 2021).

Coordination Chemistry

Maldonado et al. (2009) studied the second coordination sphere in divalent metal aquacomplexes of triazolo pyrimidin diones. Their research focused on the interaction of dimethyl and monomethyl derivatives with various divalent cations, revealing intricate hydrogen bond networks and potential applications in crystal engineering and material science (Maldonado et al., 2009).

Polymer Chemistry

Mallakpour and Rafiee (2007) explored the use of triazolidine diones in polymer chemistry. They synthesized novel poly(urea-urethane)s containing heterocyclic moieties, demonstrating the potential of these compounds in developing new materials with unique properties (Mallakpour & Rafiee, 2007).

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar compounds have shown antimicrobial and antiviral activities .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely and would depend on the specific compound and its intended use .

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health, and triazolo purine derivatives represent a promising class of compounds in this regard .

properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-5-11-24-14-16(22(3)19(27)23(4)17(14)26)25-15(20-21-18(24)25)12-7-9-13(10-8-12)28-6-2/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYIDPQRYDXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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